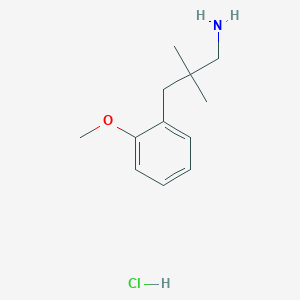

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride

Description

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride is a primary amine hydrochloride salt characterized by a 2-methoxyphenyl group attached to a dimethyl-substituted propane backbone. The compound’s hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies .

Properties

IUPAC Name |

3-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-12(2,9-13)8-10-6-4-5-7-11(10)14-3;/h4-7H,8-9,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXYLJNGOYAPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1OC)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A structurally similar compound, urapidil, which also contains a 2-methoxyphenyl group, is known to be an α-blocker. α-blockers work by blocking α-adrenergic receptors, which are involved in the regulation of smooth muscle contraction and neurotransmitter release.

Mode of Action

If we consider the action of urapidil, it lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure. It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity.

Biological Activity

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride is a compound of interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound exhibits significant interactions with various biological targets. Notably, it has been shown to engage with β-adrenergic receptors, which are crucial for regulating cardiovascular functions such as heart rate and smooth muscle relaxation. The presence of the methoxy group enhances its pharmacological properties by modulating these interactions.

Cellular Effects

Cell Signaling and Gene Expression:

The compound influences several cellular processes, including cell signaling pathways and gene expression. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis.

Impact on Cellular Metabolism:

In laboratory studies, it has been reported that varying concentrations of this compound can lead to different cellular responses. Lower doses may exhibit therapeutic effects, while higher doses can induce toxicity.

Molecular Mechanism

At the molecular level, this compound acts primarily through specific binding interactions with biomolecules. It can function as an agonist or antagonist at certain receptors, leading to either the activation or inhibition of enzymes. Additionally, it may influence gene expression by interacting with transcription factors and other regulatory proteins.

Metabolic Pathways

The compound is involved in various metabolic pathways, particularly through interactions with cytochrome P450 enzymes. These enzymes play a significant role in the biotransformation and elimination of the compound from the body.

Transport and Distribution

Transport mechanisms for this compound within biological systems involve specific transporters and binding proteins. Understanding these mechanisms is crucial for predicting its bioavailability and therapeutic efficacy.

Case Study 1: Effects on Leishmania spp.

A related compound demonstrated significant leishmanicidal activity against Leishmania mexicana, inhibiting arginase activity by 68.27% and reducing parasite load by 71% in experimental models . This highlights the potential for compounds structurally similar to this compound to exhibit similar biological effects.

Table 1: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride belongs to the class of phenethylamines and amphetamines. It features a central propanamine backbone with a methoxyphenyl substituent, which significantly influences its biological activity. The presence of the methoxy group enhances solubility and stability, making it suitable for various research applications.

Scientific Research Applications

1. Medicinal Chemistry:

The compound has been explored for its potential as a therapeutic agent due to its structural similarity to other pharmacologically active compounds. Its ability to modulate biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer .

2. Anticancer Research:

Recent studies have investigated derivatives of this compound as histone deacetylase inhibitors (HDACIs). These compounds have shown promising antiproliferative activity against various cancer cell lines, including HeLa cells, with IC50 values comparable to standard chemotherapy agents like doxorubicin .

3. Combinatorial Chemistry:

The compound's reactivity allows for its use in combinatorial chemistry, where libraries of related compounds can be synthesized for screening against biological targets. This approach facilitates the discovery of new therapeutic agents by enabling the rapid synthesis and evaluation of multiple derivatives .

Synthesis Methodologies

The synthesis of this compound can be achieved through various chemical reactions:

- Wittig Reaction: This method involves the reaction of appropriate starting materials under alkaline conditions in inert solvents to yield high-purity products.

- Horner-Emmons-Wittig Reaction: Similar to the Wittig reaction but often provides better yields and purities.

These synthetic routes typically require mild conditions and avoid toxic reagents, making them suitable for industrial applications.

Case Study 1: Antiproliferative Activity

A series of compounds derived from this compound were tested for their ability to inhibit HDAC activity. The results indicated that certain derivatives exhibited significant antiproliferative effects against cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research focusing on the structure-activity relationship of this compound has revealed that modifications at specific positions on the phenyl ring can enhance its biological activity. For instance, introducing different substituents on the methoxy group has been shown to improve selectivity and potency against specific biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine Hydrochloride

- Key Difference : Fluorine substituent at the para position instead of methoxy.

- This may result in differences in pharmacokinetics or target selectivity .

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride

- Key Difference : Bromine substituent at the meta position.

- Impact : Bromine’s bulkiness increases steric hindrance and lipophilicity, which could reduce solubility but enhance membrane permeability. The meta position may also affect aromatic ring interactions with biological targets .

2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride

- Key Difference : Chlorine and trifluoromethyl groups on the propane chain.

- Impact : The trifluoromethyl group introduces strong electron-withdrawing effects, while chlorine adds steric bulk. These modifications may enhance metabolic stability but reduce binding to receptors sensitive to steric effects .

Analogues with Modified Backbone Structures

2-(3-Chloro-2-Fluorophenyl)-2-Methylpropan-1-amine Hydrochloride

- Key Difference : Methyl substitution instead of dimethyl on the propane chain, with a chloro-fluorophenyl group.

- The chloro-fluoro combination balances steric and electronic effects .

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) Derivatives ()

- Key Difference : Incorporation of a piperazine ring and tricyclic moieties (e.g., amantadine or memantine).

- Impact : The piperazine ring enhances basicity and hydrogen-bonding capacity, while the tricyclic structure increases lipophilicity. These features are associated with improved CNS penetration and serotonin receptor affinity, as seen in compounds like 7 and 9 .

Pharmacological Implications

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (as in the target compound) enhance aromatic ring electron density, favoring interactions with receptors requiring π-π stacking or cation-π interactions.

- Salt Forms : The hydrochloride salt of the target compound contrasts with fumarate salts used in ’s derivatives. Salt choice affects solubility and bioavailability; hydrochlorides generally offer higher water solubility, while fumarates may improve stability in acidic environments .

Data Table: Structural and Functional Comparison

Preparation Methods

General Synthetic Approach

The synthesis typically starts from appropriately substituted phenyl precursors and involves the construction of the 2,2-dimethylpropan-1-amine backbone. The key steps include:

- Selection of 2-methoxyphenyl-containing starting materials.

- Formation of the propan-1-amine core with two methyl groups at the 2-position.

- Conversion of the free amine to its hydrochloride salt to improve stability and handling.

One reported route involves the use of (R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-ene-1-amine as a precursor, which under mild conditions yields the target amine with high purity and avoids toxic reagents.

Amide Coupling and Azide Coupling Methods

Another synthetic strategy involves modification of hydroxy-2,2-dimethylpropanoate derivatives:

- Starting from methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, saponification and hydrazinolysis yield carboxylic acid and hydrazide intermediates.

- The hydrazide is converted to an azide intermediate, which then couples with primary or secondary amines to form N-alkyl-3-(aryl)-3-hydroxy-2,2-dimethylpropanamides.

- Alternatively, the carboxylic acid intermediate can be coupled with amines using N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.

Comparative studies show azide coupling provides higher yields and simpler workup than traditional carbodiimide coupling. While this method is demonstrated on related aryl-substituted propanamide derivatives, it can be adapted for preparing 3-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine derivatives.

Industrial Scale Preparation and Salt Formation

Industrial processes for related compounds such as tapentadol involve:

- Formation of hydrochloride salts by reacting the free amine with hydrochloric acid to improve isolation and purity.

- Use of solvents like tetrahydrofuran and cyclohexane, acid catalysts (methanesulfonic acid or para-toluenesulfonic acid), and controlled temperature reflux to facilitate transformations.

- Catalytic hydrogenation steps using Pd/C under hydrogen atmosphere to reduce intermediates.

- Demethylation using dimethyl sulfide in methanesulfonic acid to modify methoxy groups when needed.

These steps are carefully controlled to ensure high purity and yield of the hydrochloride salt.

Data Table: Summary of Preparation Methods

Detailed Research Findings and Analysis

The catalytic reduction method using HBPin and a metal-free catalyst offers a green and efficient route to primary amine hydrochlorides, avoiding expensive metals and harsh conditions. This method has been successfully applied to various substituted benzamides, suggesting its applicability to 3-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride synthesis.

Azide coupling provides a versatile and high-yielding approach to amide formation, which can be adapted for the synthesis of hydroxy-substituted propanamine derivatives. The method's mild conditions and ease of purification make it attractive for complex molecule synthesis.

Industrial processes emphasize salt formation to stabilize the free amine, with hydrochloride salts being the preferred form due to enhanced solubility and ease of crystallization. The use of acid catalysts and hydrogenation steps ensures the selective formation of desired stereoisomers and high purity.

Comparative yields and reaction times indicate that azide coupling and catalytic reduction methods outperform traditional carbodiimide coupling in efficiency and simplicity.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step processes, including alkylation, reduction, and salt formation. For example, a transition metal-free catalytic reduction using an abnormal NHC-based potassium complex (e.g., HBPin with toluene) can yield primary amines like 2,2-dimethylpropan-1-amine hydrochloride with high efficiency (92% yield) . Key factors for optimization include:

- Catalyst selection : Potassium complexes reduce reliance on transition metals, improving sustainability.

- Reaction conditions : Anhydrous solvents (e.g., dry toluene) and controlled temperatures minimize side reactions.

- Purification : Recrystallization or column chromatography ensures >95% purity.

Q. How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR (e.g., DMSO-) confirm substituent positions. For example, a singlet at δ 0.94 ppm in NMR indicates the presence of a tert-butyl group in related structures .

- LC/MS : Retention time (e.g., ~4.65–5.10 min) and molecular ion peaks (e.g., [M+H]) validate molecular weight and purity (>97%) .

- Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl content to confirm stoichiometry.

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Temperature : Store at -20°C in desiccated environments to prevent hydrolysis of the amine hydrochloride .

- Light Sensitivity : Protect from UV exposure, as methoxy-substituted aromatics may undergo photodegradation .

- Solubility : Use polar aprotic solvents (e.g., DMF or DMSO) for long-term stock solutions to avoid precipitation.

Advanced Research Questions

Q. How does the methoxyphenyl substitution pattern influence receptor binding affinity in pharmacological studies?

Methodological Answer: The 2-methoxy group on the phenyl ring enhances steric hindrance and electronic effects, altering interactions with receptors like serotonin or adrenergic subtypes. Comparative studies with analogs (e.g., 3- or 4-methoxy derivatives) show:

- Steric Effects : 2-Methoxy groups reduce binding to flat hydrophobic pockets in receptors .

- Electronic Effects : Electron-donating methoxy groups modulate π-π stacking interactions, as observed in arylpiperidine derivatives .

Methodology: Radioligand binding assays (e.g., measurements) and molecular docking simulations quantify these effects.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from:

- Enantiomeric Purity : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, as biological activity often varies between R/S configurations .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (7.4 vs. 6.8) to ensure reproducibility .

- Metabolic Stability : Use liver microsome assays to compare in vitro vs. in vivo activity .

Q. What strategies are effective for studying the compound’s metabolic pathways in vivo?

Methodological Answer:

- Isotope Labeling : -labeling at the methyl group tracks metabolic products via scintillation counting .

- Mass Spectrometry Imaging (MSI) : Localizes the compound and metabolites in tissue sections (e.g., brain or liver) .

- Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports 92% yield using HBPin, while other methods (e.g., lithium aluminum hydride) may yield <80% due to over-reduction. Resolution: Optimize stoichiometry and catalyst loading .

- Biological Activity : Discrepancies in receptor binding (e.g., σ1 vs. σ2) may stem from impurities in earlier studies. Resolution: Re-test with HPLC-purified batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.